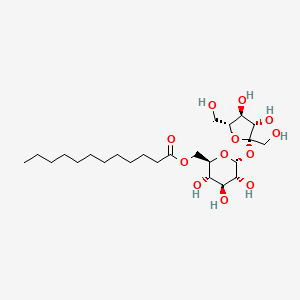
Sucrose monolaurate
Übersicht
Beschreibung
Sucrose Monolaurate is a non-ionic detergent used to solubilize membrane-bound proteins . It is a carbohydrate fatty acid monoester . It is also known as 3-O-Dodecanoyl-β-D-fructofuranosyl α-D-glucopyranoside .
Synthesis Analysis
Sucrose monolaurate can be produced from lauric acid through a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate into sucrose ester in the second stage . Another method involves the effects of ultrasonic parameters on the synthesis of sucrose laurate under different frequencies . In a DMF (dimethylformamide) solvent, sucrose and methyl laurate are added in a mesoporous catalyst MBC-01, and the reaction is stirred at 110°C and 0.5KPa .Molecular Structure Analysis
The molecular formula of Sucrose Monolaurate is C24H44O12 . The structure of Sucrose Monolaurate has been confirmed by NMR spectroscopy .Chemical Reactions Analysis
The production of sucrose monolaurate involves esterification and transesterification reactions . The esterification reaction involves the reaction of sugar with free fatty acid under a homogenous acid catalyst to produce sugar ester and water. The transesterification involves the reaction of fatty acid ester and sugar in the presence of a homogenous base catalyst .Physical And Chemical Properties Analysis
Sucrose Monolaurate has a molecular weight of 524.6 . It is soluble in DMF, DMSO, and Ethanol . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Production from Lauric Acid
- Scientific Field: Chemical Engineering
- Application Summary: SML is produced from lauric acid through a two-stage process. The first stage involves the conversion of lauric acid into methyl laurate via esterification. The second stage involves the transesterification of methyl laurate into sucrose ester .
- Methods of Application: The optimal condition to achieve 98 wt% yield (99% purity) was as follows: temperature of 110 °C, residence time of 5 min, and feed concentration of 94 g/L .
- Results: High catalytic stability was observed over the time‐on‐stream of 30 h. This process provided good productivity compared to other processes. The high selectivity of 95% of sucrose monolaurate was obtained .
Antibacterial Property against Pathogenic Bacteria
- Scientific Field: Microbiology
- Application Summary: SML demonstrates significant antimicrobial activities, particularly effective against Gram-positive bacteria .
- Methods of Application: The antibacterial activity was determined by minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time–kill assay .
- Results: SML showed varying antibacterial activity against tested bacteria with MICs and MBCs of 2.5 and 20 mM for L. monocytogenes, 2.5 and 20 mM for B. subtilis, 10 and 40 mM for S. aureus, respectively .
Antimicrobial Agent
- Scientific Field: Microbiology
- Application Summary: SML has been used as an antimicrobial agent .
- Methods of Application: It is typically added to the substance that needs to be protected from microbes .
- Results: The effectiveness of SML as an antimicrobial agent varies depending on the specific microbe and the conditions of use .
Constituent of Lysis Buffer
- Scientific Field: Biochemistry
- Application Summary: SML has been used as a constituent of lysis buffer to homogenize placental tissues for determining serine palmitoyltransferase (SPT) activity .
- Methods of Application: It is added to the lysis buffer, which is then used to homogenize the tissue .
- Results: The use of SML in the lysis buffer can help to effectively break down the tissue and release the enzymes for analysis .
Green Synthesis Under Different Ultrasonic Conditions
- Scientific Field: Green Chemistry
- Application Summary: The green synthesis of SML under different ultrasonic conditions has been studied .
- Methods of Application: The synthesis was carried out under varying ultrasonic frequencies and sound intensities .
- Results: It was found that low ultrasonic frequency increases SML yield, whereas high ultrasonic frequency increases sucrose dilaurate yield. As the sound intensity increases, the yield of SML also increases, whereas the reaction time decreases .
Inhibitor of Microbial Activity
- Scientific Field: Microbiology
- Application Summary: SML is considered a potent inhibitor of microbial activity. Its properties are being actively explored .
- Methods of Application: In one study, 500 and 1000 µg mL −1 SML showed inhibition against Escherichia coli O157:H7 on the surface of raw sliced beef .
- Results: The results showed that SML can effectively inhibit the growth of certain microbes, providing a potential avenue for food preservation .
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUHOFWIXKIURA-VQXBOQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156500 | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose monolaurate | |
CAS RN |
13039-40-2 | |
| Record name | Sucrose, 6-laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE, 6-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



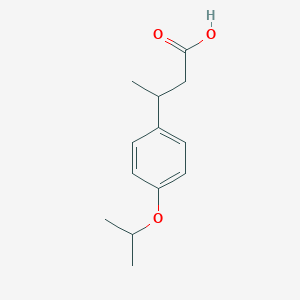


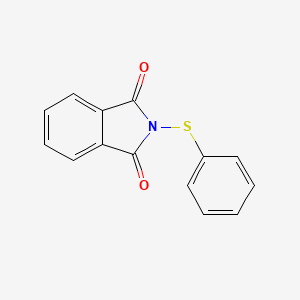
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
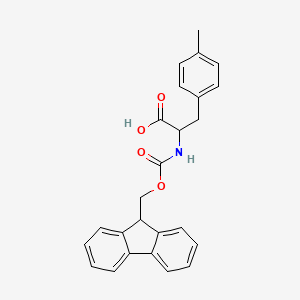
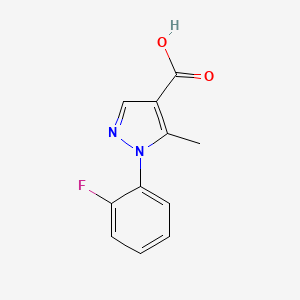
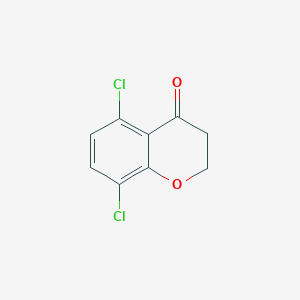
![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)
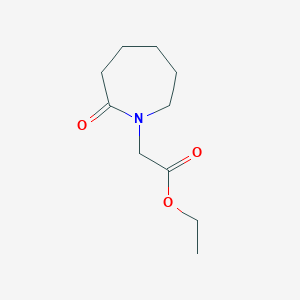
![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)
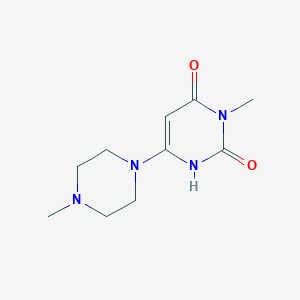
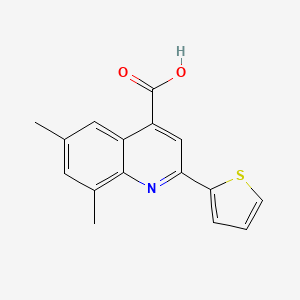
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)